molecular formula C56H59N9O16S B10769640 Fluorescein Phalloidin

Fluorescein Phalloidin

Cat. No.: B10769640
M. Wt: 1146.2 g/mol
InChI Key: ZOOOSCCCFUSYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Halloidin-Fluorescein Conjugate involves the conjugation of fluorescein to halloidin. The process typically includes the following steps:

    Activation of Fluorescein: Fluorescein is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).

    Conjugation Reaction: The activated fluorescein is then reacted with halloidin under mild conditions to form the conjugate.

Industrial Production Methods: Industrial production of Halloidin-Fluorescein Conjugate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Halloidin-Fluorescein Conjugate primarily undergoes binding reactions with F-actin. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions:

    Binding to F-actin: The conjugate binds to F-actin in the presence of formaldehyde-fixed and permeabilized cells or tissue sections.

Major Products Formed:

Scientific Research Applications

Halloidin-Fluorescein Conjugate is widely used in various scientific research applications, including:

Mechanism of Action

Halloidin-Fluorescein Conjugate exerts its effects by binding specifically to F-actin filaments. The binding stabilizes the filaments and prevents their depolymerization. This stabilization is crucial for maintaining the structural integrity of the cytoskeleton . The molecular target of the conjugate is the F-actin filament, and the pathway involved includes the inhibition of ATP hydrolysis by F-actin .

Comparison with Similar Compounds

Uniqueness: Halloidin-Fluorescein Conjugate is unique due to its green fluorescence, which provides high contrast and minimal non-specific staining. It is particularly advantageous for applications requiring clear and distinct visualization of actin filaments .

Properties

Molecular Formula

C56H59N9O16S

Molecular Weight

1146.2 g/mol

IUPAC Name

5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C56H59N9O16S/c1-24-46(70)60-38-19-35-31-7-5-6-8-37(31)63-53(35)82-22-40(54(77)65-21-30(69)16-41(65)51(75)59-24)62-52(76)45(26(3)66)64-47(71)25(2)58-50(74)39(61-49(38)73)20-56(4,80)23-57-48(72)27-9-12-32(36(15-27)55(78)79)44-33-13-10-28(67)17-42(33)81-43-18-29(68)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,63,66-67,69,80H,16,19-23H2,1-4H3,(H,57,72)(H,58,74)(H,59,75)(H,60,70)(H,61,73)(H,62,76)(H,64,71)(H,78,79)

InChI Key

ZOOOSCCCFUSYBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.